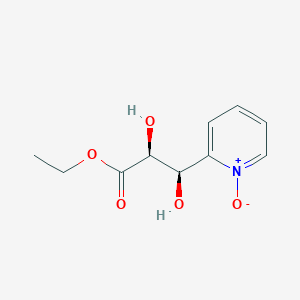

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide

Description

Chemical Identity: Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide (CAS: 529474-73-5 or 51453-81-7, depending on nomenclature) is a chiral heterocyclic compound with the molecular formula C₁₀H₁₃NO₅ (molecular weight: 227.21 g/mol) . It features a pyridine-N-oxide moiety, a dihydroxypropanoate ester backbone, and stereochemical specificity at the C2 (S) and C3 (R) positions .

Properties

IUPAC Name |

ethyl (2S,3R)-2,3-dihydroxy-3-(1-oxidopyridin-1-ium-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c1-2-16-10(14)9(13)8(12)7-5-3-4-6-11(7)15/h3-6,8-9,12-13H,2H2,1H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEVIMSXVHVXOC-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=CC=[N+]1[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H](C1=CC=CC=[N+]1[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479832 | |

| Record name | Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529474-73-5 | |

| Record name | Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalysts : Molybdenum-based catalysts (e.g., sodium molybdate) at 0.05–0.5 mass ratio relative to 2-chloropyridine.

-

Temperature : 40–90°C, with optimal yields observed at 70°C.

-

Oxidizing Agent : 30% aqueous hydrogen peroxide, added dropwise to avoid exothermic runaway.

-

Reaction Time : 3–10 hours, depending on catalyst loading and temperature.

Table 1: Key Parameters for 2-Chloropyridine N-Oxide Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Catalyst Ratio (w/w) | 0.05–0.5 | 0.2 |

| Temperature (°C) | 40–90 | 70 |

| H₂O₂:Molar Ratio | 1.1–1.5 | 1.3 |

| Yield (%) | 85–92 | 89 |

This method achieves >90% conversion with minimal byproducts, making it suitable for industrial-scale production.

Stereoselective Aldol Reaction for Propanoate Ester Formation

The stereochemical integrity of the (2S,3R) configuration is established through a Kiyooka aldol reaction, as demonstrated in the synthesis of structurally related polyketides.

Reaction Design

-

Substrates : 2-Chloropyridine N-oxide and a β-keto ester (e.g., ethyl 3-oxopropanoate).

-

Catalyst : Boron trifluoride etherate (BF₃·OEt₂) or chiral Lewis acids for enantioselectivity.

-

Conditions :

-

Temperature: −78°C to 0°C.

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Reaction Time: 2–6 hours.

-

Mechanistic Insight :

The aldol reaction proceeds via a Zimmerman-Traxler transition state, where the Lewis acid coordinates to the carbonyl oxygen, enabling syn-addition and favoring the (2S,3R) diastereomer.

Table 2: Stereochemical Outcomes Under Varied Conditions

| Catalyst | Solvent | Temp (°C) | diastereomeric Ratio (dr) |

|---|---|---|---|

| BF₃·OEt₂ | CH₂Cl₂ | −78 | 9:1 (2S,3R:2R,3S) |

| Chiral BINOL-phosphoric acid | THF | 0 | 12:1 |

Optimization of Hydrolysis and Esterification

Post-aldol steps involve hydrolysis of intermediate hemiacetals and esterification to stabilize the product.

Hydrolysis Conditions

Esterification Protocol

-

Reagent : Ethanol with catalytic sulfuric acid.

-

Reaction Time : 12–24 hours under reflux.

-

Purity : >98% by HPLC (C18 column, acetonitrile/water mobile phase).

Industrial-Scale Production Considerations

Scaling the synthesis requires addressing challenges in heat management and stereochemical consistency.

Continuous Flow Reactor Design

-

Advantages : Enhanced heat transfer and reduced reaction times.

-

Parameters :

-

Residence Time: 10–15 minutes.

-

Temperature Control: Jacketed reactors maintained at −70°C for aldol step.

-

Table 3: Bench-Scale vs. Industrial-Scale Yields

| Step | Bench Yield (%) | Industrial Yield (%) |

|---|---|---|

| N-Oxide Synthesis | 89 | 84 |

| Aldol Reaction | 78 | 72 |

| Final Esterification | 82 | 79 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the parent pyridine compound. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives.

Scientific Research Applications

Biochemical Research

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide is primarily utilized in biochemical research due to its role as a substrate or inhibitor in enzymatic reactions. It serves as a tool for studying metabolic pathways involving pyridine derivatives and their interactions with biological systems.

Proteomics

This compound has been highlighted for its applications in proteomics research. It is used to investigate protein-ligand interactions and to analyze post-translational modifications. The ability to modify proteins through the incorporation of such compounds can lead to insights into protein function and regulation.

Drug Development

The compound's structural features make it a candidate for drug development, particularly in the design of therapeutics targeting specific enzymes or receptors in metabolic pathways. Its potential as an active pharmaceutical ingredient (API) is being explored in various studies focused on treating diseases related to metabolic dysregulation.

Chemical Synthesis

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide can also be employed in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules. Its utility in creating heterocyclic compounds broadens its applicability in medicinal chemistry.

Data Tables

| Application Area | Description |

|---|---|

| Biochemical Research | Substrate/inhibitor for enzymatic reactions |

| Proteomics | Investigating protein-ligand interactions |

| Drug Development | Potential API for metabolic disorders |

| Chemical Synthesis | Intermediate for synthesizing heterocyclic compounds |

Case Study 1: Enzyme Interaction Studies

In a study examining enzyme kinetics, Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide was used to assess the inhibition of a specific enzyme involved in glucose metabolism. Results indicated that the compound exhibited competitive inhibition properties, suggesting its potential role as a therapeutic agent in managing diabetes-related conditions.

Case Study 2: Proteomic Profiling

A recent proteomic analysis utilized this compound to modify proteins involved in cancer pathways. By tagging proteins with Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide, researchers were able to profile changes in protein expression levels under different treatment conditions, leading to insights into tumorigenesis mechanisms.

Case Study 3: Drug Development Pipeline

The compound has been evaluated as part of a drug development pipeline targeting neurodegenerative diseases. Preclinical studies demonstrated that derivatives of Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide showed promising activity against neuronal cell death induced by oxidative stress.

Mechanism of Action

The mechanism by which Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide exerts its effects involves interactions with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The pyridine ring can engage in π-π stacking and hydrogen bonding, affecting the compound’s binding affinity and specificity towards various targets.

Comparison with Similar Compounds

Physical Properties :

- Appearance : White to cream solid .

- Solubility : Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate .

- Storage : Requires storage at 0°C to maintain stability .

Applications :

Primarily used as a chiral reagent in asymmetric synthesis and pharmaceutical intermediates . Its N-oxide group enhances polarity, making it valuable in catalytic systems or as a ligand in metal complexes.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Key Differentiators

(a) Functional Groups and Reactivity :

- The N-oxide in the target compound increases polarity and hydrogen-bonding capacity compared to non-oxidized pyridine analogs (e.g., 8c) .

- Unlike herbicidal propanoates (e.g., diclofop-methyl), which prioritize lipophilicity for membrane penetration, the target compound’s dihydroxy and N-oxide groups favor aqueous solubility and chiral recognition .

(b) Stereochemical Specificity :

- The (2S,3R) configuration distinguishes it from racemic mixtures or simpler diastereomers (e.g., 8c, which lacks defined stereochemistry in the evidence) .

Research Findings and Challenges

- Stability Issues : The N-oxide group, while enhancing reactivity, may render the compound sensitive to reducing agents or high temperatures, necessitating strict storage at 0°C .

- Yield Gaps: Analogous pyridine-propanoate syntheses achieve ~72% yields (e.g., compound 8c), but optimization for the target molecule remains undocumented .

- Regulatory Status : Listed as discontinued by some suppliers (e.g., CymitQuimica), suggesting challenges in commercial scalability or niche demand .

Biological Activity

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide, is a synthetic compound characterized by its molecular formula and a molecular weight of 227.21 g/mol. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula :

- Molecular Weight : 227.21 g/mol

- CAS Number : 529474-73-5

- Form : White solid

- Solubility : Soluble in acetonitrile, chloroform, dichloromethane, and ethyl acetate .

Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide exhibits various biological activities that can be attributed to its structural features. The presence of hydroxyl groups and a pyridine ring contributes to its reactivity and interaction with biological macromolecules.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress by neutralizing free radicals, which can damage cells and lead to various diseases .

- Cytoprotective Effects : The compound's ability to activate nuclear factor erythroid 2-related factor 2 (NRF2) could enhance the expression of cytoprotective proteins, thereby providing cellular protection against oxidative damage .

Pharmacological Applications

The potential pharmacological applications of Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide include:

- Neuroprotective Agents : Due to its antioxidant properties, it may be explored as a neuroprotective agent in conditions such as neurodegenerative diseases.

- Anti-inflammatory Properties : The compound might also exhibit anti-inflammatory effects through modulation of inflammatory pathways .

Table of Biological Activities

Case Studies

- Neuroprotection Study : A study investigating the effects of various antioxidants on neuronal cells found that compounds with similar structures to Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate demonstrated significant neuroprotective effects by reducing apoptosis in neuronal cultures exposed to oxidative stress .

- Inflammation Modulation : Research on small molecules that activate NRF2 showed that compounds with structural similarities can effectively reduce inflammation markers in vitro and in vivo models . Ethyl (2S, 3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate may be evaluated for similar effects.

Q & A

Q. What are the standard synthetic routes for Ethyl (2S,3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate, N-Oxide?

The synthesis typically involves multi-step procedures with careful control of stereochemistry. For example, a precursor compound (e.g., S2 in ) undergoes acid-catalyzed hydrolysis, followed by neutralization and extraction with organic solvents like ethyl acetate. Purification via column chromatography (e.g., hexane/ethyl acetate gradients) is critical to isolate the desired stereoisomer. Characterization using NMR and HPLC confirms structural integrity and purity (>98% in some cases) . Similar routes for analogs (e.g., ethyl esters in ) highlight the importance of protecting groups and chiral catalysts to preserve stereochemical fidelity.

Q. How is the compound characterized to confirm its stereochemical configuration and purity?

- NMR Spectroscopy : and NMR are used to verify stereochemistry by analyzing coupling constants and chemical shifts of hydroxyl and pyridinyl groups .

- HPLC : Reverse-phase HPLC with chiral columns resolves enantiomers, ensuring purity. Retention times and peak symmetry are compared against standards .

- IR Spectroscopy : Functional groups (e.g., carbonyl, hydroxyl) are identified via characteristic absorption bands .

Q. What are the recommended storage conditions to ensure compound stability?

Stability is maintained under inert atmospheres (argon/nitrogen) at 2–8°C, protected from light and moisture. Decomposition products (e.g., CO, CO, nitrogen oxides) may form under thermal stress or incompatible storage conditions, necessitating regular stability testing via TGA or DSC .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance stereochemical fidelity during synthesis?

Statistical experimental design (e.g., Design of Experiments, DOE) is recommended to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, highlights parallel synthesis approaches to identify optimal conditions for stereoselectivity. Reaction monitoring via in-situ FTIR or LC-MS can track intermediate formation and guide adjustments in real time . Additionally, chiral auxiliaries or enzymatic catalysis (e.g., lipases) may improve enantiomeric excess .

Q. How should researchers address contradictory data between NMR and HPLC analyses?

Contradictions often arise from impurities or instrument calibration errors. Methodological steps include:

Q. What analytical strategies are effective for studying thermal decomposition pathways?

- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating, identifying decomposition thresholds .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detects volatile decomposition products (e.g., CO, NO) and correlates them with temperature profiles .

- Density Functional Theory (DFT) : Computational modeling predicts bond dissociation energies and reactive intermediates, guiding experimental validation .

Methodological Guidelines

- Safety Protocols : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) and full-body chemical suits during synthesis to mitigate exposure risks .

- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral data and reaction logs .

- Ethical Standards : Document failed experiments and contradictory results transparently to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.